molecular formula C46H54N6O8S2 B001145 Quetiapinfumarat CAS No. 111974-72-2

Quetiapinfumarat

Katalognummer: B001145
CAS-Nummer: 111974-72-2
Molekulargewicht: 883.1 g/mol
InChI-Schlüssel: ZTHJULTYCAQOIJ-KSBRXOFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Quetiapine fumarate, also known as Seroquel, is an atypical antipsychotic that primarily targets several receptors in the brain. Its primary targets include serotonin 2A receptors (HTR2A) and dopamine D2 receptors (DRD2) . These receptors play crucial roles in regulating mood, behavior, and cognition .

Mode of Action

Quetiapine acts as an antagonist at its primary targets, blocking the activity of these receptors . It has a moderate affinity for HTR2A and a lower affinity for DRD2 . This blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . Quetiapine’s antidepressant activity is related to 5-HT2 and α2 receptor antagonism, as well as noradrenaline transporter blockage by norquetiapine .

Biochemical Pathways

Quetiapine’s action on the HTR2A and DRD2 receptors affects several biochemical pathways. The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . The antagonism of the 5-HT2 and α2 receptors and the blockage of the noradrenaline transporter by norquetiapine contribute to quetiapine’s antidepressant activity .

Pharmacokinetics

Quetiapine is well-absorbed from the gastrointestinal tract, with a bioavailability of 100% . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of the parent compound is about 7 hours , and its active metabolite, norquetiapine, has a half-life of 9 to 12 hours . About 73% of the dose is excreted as metabolites in the urine, and 21% is excreted in the feces .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. At low doses, quetiapine has hypnotic and sedative effects attributable to histamine 1-receptor blockade. At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade. At higher doses, for the purposes of true antipsychotic activity, clinical effects are mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Quetiapine is approved for several key psychiatric conditions:

  • Schizophrenia : Quetiapine effectively addresses both positive and negative symptoms associated with schizophrenia. Studies indicate that it may be as effective as other antipsychotics while producing fewer extrapyramidal side effects .
  • Bipolar Disorder : It is indicated for the management of acute manic episodes and as a maintenance treatment. Research shows quetiapine's efficacy in stabilizing mood in bipolar disorder patients .
  • Major Depressive Disorder (MDD) : Quetiapine is used as an adjunctive treatment for MDD, particularly when patients do not respond adequately to standard antidepressants .

Off-Label Uses

Quetiapine's versatility allows it to be prescribed for various off-label conditions, including:

  • Generalized Anxiety Disorder (GAD) : Several studies have demonstrated quetiapine's effectiveness in reducing anxiety symptoms, although further research is needed for formal approval .
  • Insomnia : Due to its sedative properties, quetiapine is often prescribed at low doses to manage sleep disturbances, despite concerns regarding metabolic side effects .
  • Post-Traumatic Stress Disorder (PTSD) : While not officially approved, quetiapine has shown potential in alleviating symptoms associated with PTSD .
  • Psychosis in Parkinson’s Disease : Quetiapine can be beneficial for managing psychotic symptoms in patients with Parkinson’s disease .

Pharmacokinetics and Formulations

Quetiapine is available in both immediate-release (IR) and extended-release (XR) formulations. The XR formulation allows for once-daily dosing, which can improve adherence and reduce daytime sedation compared to the IR formulation .

Key Pharmacokinetic Findings

  • The XR formulation exhibits linear pharmacokinetics with a similar area under the curve (AUC) compared to IR but with lower peak plasma concentrations (Cmax) .
  • Food intake affects the pharmacokinetics of quetiapine; high-fat meals can increase AUC and Cmax significantly, which may necessitate dosage adjustments .

Case Studies and Clinical Evidence

  • Efficacy in Adolescents : A study involving adolescents aged 10–17 years with bipolar depression showed that quetiapine XR was effective as monotherapy, providing significant symptom relief compared to placebo .
  • Low-Dose Use for Sleep Disorders : A clinical evaluation highlighted that low-dose quetiapine could help patients with sleep disturbances without significant metabolic side effects, although long-term safety remains under investigation .
  • Pharmacodynamic Variability : Research indicates considerable variability in pharmacodynamics among different populations, emphasizing the need for personalized dosing strategies based on individual patient characteristics and concurrent medications .

Summary of Findings

ApplicationFDA ApprovalEfficacy Evidence
SchizophreniaYesEffective for positive and negative symptoms
Bipolar DisorderYesEffective for manic episodes and maintenance
Major Depressive DisorderYesEffective as adjunctive therapy
Generalized Anxiety DisorderNoEvidence supports efficacy
InsomniaNoCommonly used off-label; concerns about safety
PTSDNoPotential benefits noted

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Quetiapine fumarate, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder (MDD). Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of quetiapine fumarate, supported by data tables and relevant case studies.

Quetiapine exerts its therapeutic effects through antagonism at several neurotransmitter receptors:

  • Dopamine D2 Receptors : Quetiapine has a lower affinity for D2 receptors compared to typical antipsychotics, which may reduce the risk of extrapyramidal side effects.
  • Serotonin 5-HT2A Receptors : Its antagonistic action at these receptors contributes to its efficacy in mood stabilization and reduction of psychotic symptoms.
  • Histamine H1 Receptors : This action is associated with sedation and weight gain.
  • Adrenergic α1 Receptors : Blockade here can lead to orthostatic hypotension.

The receptor binding profile suggests that quetiapine's efficacy in treating mood disorders may be due to its ability to modulate serotonin and dopamine levels effectively while minimizing adverse effects commonly associated with traditional antipsychotics .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. It has an approximate bioavailability of 100% relative to a solution form. The drug is about 83% bound to serum proteins and undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, leading to several metabolites, some of which are pharmacologically active but exist at much lower concentrations than the parent compound .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid (Cmax ~1.5 hours)
Bioavailability~100% (tablet vs. solution)
Protein Binding~83%
Half-Life~6-7 hours
MetabolismHepatic (CYP3A4)

Clinical Efficacy

Case Studies : Quetiapine has been documented in various clinical settings:

  • Delusional Parasitosis : A case study reported a patient treated with quetiapine XR for delusional parasitosis secondary to schizoaffective disorder. The patient showed significant improvement after dose adjustments from 200 mg to 1200 mg over several months, ultimately achieving remission of delusions and psychotic symptoms .
  • Major Depressive Disorder : A randomized controlled trial evaluated quetiapine XR as an adjunctive therapy for MDD. Results indicated significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 6 for patients receiving 300 mg/day compared to placebo (−15.44 vs. −11.89; p<0.01) .

Safety Profile

While quetiapine is generally well-tolerated, it can lead to adverse effects such as sedation, weight gain, and metabolic changes. Notably, there have been reports of serious adverse events including neuroleptic malignant syndrome and hepatic dysfunction in pediatric populations .

Eigenschaften

CAS-Nummer

111974-72-2

Molekularformel

C46H54N6O8S2

Molekulargewicht

883.1 g/mol

IUPAC-Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1-

InChI-Schlüssel

ZTHJULTYCAQOIJ-KSBRXOFISA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomerische SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Aussehen

Powder

Siedepunkt

556.5±60.0

Color/Form

Solid

Flammpunkt

9.7 °C (49.5 °F) - closed cup

melting_point

174-176

Key on ui other cas no.

111974-72-2

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Löslichkeit

49.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyme

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quetiapine Fumarate
Reactant of Route 2
Reactant of Route 2
Quetiapine Fumarate
Reactant of Route 3
Reactant of Route 3
Quetiapine Fumarate
Reactant of Route 4
Reactant of Route 4
Quetiapine Fumarate
Reactant of Route 5
Reactant of Route 5
Quetiapine Fumarate
Reactant of Route 6
Reactant of Route 6
Quetiapine Fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.